molecular formula C22H26N2O3S B2545020 N-((1-(2-(甲硫基)苄基)哌啶-4-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 1234956-25-2

N-((1-(2-(甲硫基)苄基)哌啶-4-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺

货号 B2545020
CAS 编号: 1234956-25-2
分子量: 398.52
InChI 键: SJPHEJOIWUJMTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a piperidine ring, which is a common feature in many pharmaceuticals . It also contains a benzodioxole group and a carboxamide group. The presence of a methylthio group attached to a benzyl group indicates potential for interesting chemical reactivity.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be characterized by the presence of a piperidine ring, a benzodioxole group, and a carboxamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group might be involved in acid-base reactions, the benzodioxole group might participate in aromatic substitution reactions, and the piperidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could result in hydrogen bonding, influencing its solubility and reactivity .

科学研究应用

抗精神病药

包括结构上与 N-((1-(2-(甲硫基)苄基)哌啶-4-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺相关的化合物在内的杂环甲酰胺的研究已经证明了其潜在的抗精神病活性。这些化合物被评估了它们与多巴胺 D2、血清素 5-HT2 和血清素 5-HT1a 受体的结合亲和力,以及它们拮抗阿扑吗啡诱导小鼠行为的能力,表明它们作为抗精神病药的潜力,并减少锥体外系副作用 Norman 等,1996 年

大麻素受体拮抗剂

关于 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺 (SR141716;1) 的研究强调了其作为 CB1 大麻素受体有效且选择性拮抗剂的作用。这项研究对于理解大麻素受体拮抗剂的分子相互作用至关重要,并有助于建立 CB1 受体配体的药效团模型,从而有助于发现具有拮抗活性的化合物 Shim 等,2002 年

食欲素受体拮抗剂

在人类中研究了结构上与该化合物相关的食欲素 1 和 2 受体拮抗剂 SB-649868 的处置和代谢。这项研究提供了对食欲素受体拮抗剂的药代动力学和代谢途径的见解,表明它们在治疗失眠症方面的治疗潜力 Renzulli 等,2011 年

抗乙酰胆碱酯酶活性

对 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物的研究揭示了显着的抗乙酰胆碱酯酶活性,表明它们在开发针对阿尔茨海默病等疾病的新型疗法中的作用。鉴定了具有增强活性的化合物,为进一步探索苯甲酰胺衍生物作为乙酰胆碱酯酶有效抑制剂提供了基础 Sugimoto 等,1990 年

可溶性环氧合酶抑制剂

从高通量筛选发现 1-(1,3,5-三嗪-2-基)哌啶-4-甲酰胺可溶性环氧合酶抑制剂,说明了这些化合物在调节体内环氧合酶水平方面的潜力,这可能对治疗各种疾病产生影响。这项研究强调了三嗪杂环对于效力和选择性的重要性 Thalji 等,2013 年

安全和危害

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to minimize risk .

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals .

属性

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-28-21-5-3-2-4-18(21)14-24-10-8-16(9-11-24)13-23-22(25)17-6-7-19-20(12-17)27-15-26-19/h2-7,12,16H,8-11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPHEJOIWUJMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。